Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate

Description

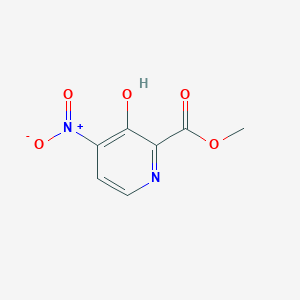

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a hydroxy group at position 3, a nitro group at position 4, and a methyl ester at position 2.

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

methyl 3-hydroxy-4-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)5-6(10)4(9(12)13)2-3-8-5/h2-3,10H,1H3 |

InChI Key |

YGNIEWJNUARSPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration Procedure

- The nitration is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid.

- The reaction is conducted under controlled temperature (0–5°C) to avoid over-nitration or decomposition.

- The nitration introduces the nitro group selectively at the 3-position of the pyridine ring.

Hydroxylation and Esterification

- Hydroxylation at the 3-position can be achieved by nucleophilic substitution of halogenated intermediates or direct hydroxylation of nitro-substituted pyridines.

- Esterification at the 2-position is maintained or introduced by starting with methyl ester derivatives or by esterification of carboxylic acid intermediates.

- Purification involves extraction, crystallization, and chromatographic techniques to isolate the pure this compound.

Preparation via Halogenated Pyridine Intermediates and Nucleophilic Aromatic Substitution

An alternative and industrially favorable method involves the preparation of halogenated pyridine derivatives followed by nucleophilic substitution with acetate or hydroxide ions to introduce the hydroxy group.

Synthesis of 2,4-Dichloro-3-nitropyridine

- Starting from 2,4-dihydroxy-3-nitropyridine, treatment with phosphorus oxychloride in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride and acetonitrile leads to 2,4-dichloro-3-nitropyridine.

- This reaction is typically carried out under reflux conditions.

Substitution to 2-Chloro-3-nitropyridin-4-ol

- The 2,4-dichloro-3-nitropyridine undergoes nucleophilic aromatic substitution with sodium acetate in N,N-dimethylformamide (DMF) at elevated temperatures (120–125°C).

- This step selectively replaces the chlorine at the 4-position with a hydroxyl group, yielding 2-chloro-3-nitropyridin-4-ol.

- The product is isolated by extraction with dichloromethane, washing, and drying.

Conversion to this compound

- Further functional group transformations, including esterification at the 2-position, are performed to obtain the target compound.

- This route avoids hazardous reagents like sulfur dioxide gas and costly reagents such as cesium acetate, making it more suitable for industrial applications.

Alternative Nitration Method for Hydroxy-Nitropyridine Derivatives

A patented method for preparing 2-hydroxy-3-nitropyridine (a closely related compound) involves:

- Dissolving 2-hydroxy pyridine in pyridine solvent.

- Dropwise addition of nitric acid (60–75% concentration) under ice bath conditions.

- Stirring at room temperature for 20–40 minutes.

- Concentration of pyridine to half volume and repetition of nitration steps 3–5 times.

- Neutralization with alkali (sodium hydroxide, sodium carbonate, or sodium bicarbonate).

- Work-up and purification to isolate the nitro-hydroxy pyridine.

This method is noted for its simplicity, safety, and reliability, and could be adapted for methyl ester derivatives with modifications.

Analytical Characterization and Yield Data

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of methyl isonicotinate | HNO3/H2SO4, 0–5°C | Variable (typically 40–60%) | Careful temperature control essential |

| Halogenation (2,4-dichloro-3-nitropyridine formation) | POCl3, benzyltriethylammonium chloride, acetonitrile, reflux | ~57.5% | Phase transfer catalyst improves yield |

| Nucleophilic substitution with sodium acetate | DMF, 120–125°C, 2 hrs | ~50% | Selective substitution at 4-position |

| Purification | Extraction, crystallization, chromatography | - | Critical for removing impurities |

Mechanistic Insights

- The nitro group on the pyridine ring acts as an activating group for nucleophilic aromatic substitution due to its strong electron-withdrawing nature.

- Nucleophiles such as acetate or hydroxide ions can displace halogen atoms in the pyridine ring, especially at positions ortho or para to the nitro group.

- The hydroxylation step is facilitated by the good leaving ability of the halogen substituent and the resonance stabilization of the intermediate.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Halogenation route | Industrially viable, avoids hazardous gases, uses stable reagents | Requires careful control of reaction temperature and stoichiometry |

| Direct nitration | Simple reagents, straightforward | Potential for over-nitration and side reactions |

| Purification methods | Efficient removal of impurities | Multiple steps increase processing time and cost |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Nitro Group

The nitro group at the 4-position serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. This reaction is particularly effective with fluoride anions under specific conditions:

-

Reaction with CsF in DMSO :

Substitution of the nitro group with fluoride occurs at 120°C in dry DMSO, yielding methyl 3-hydroxy-4-fluoropyridine-2-carboxylate. This transformation is facilitated by the electron-deficient pyridine ring and the ortho-ester group, which stabilizes the transition state. The reaction achieves 38% yield after purification by flash chromatography .

| Substrate | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-nitropyridine-2-carboxylate | CsF, DMSO, 120°C, 1.5 hours | Methyl 3-hydroxy-4-fluoropyridine-2-carboxylate | 38% |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni in ethanol under H₂ pressure (1–3 atm) converts the nitro group to an amine, producing methyl 3-hydroxy-4-aminopyridine-2-carboxylate. -

Chemical Reduction :

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitro group to an amine at 0–25°C, though competing ester reduction may occur without careful temperature control.

| Substrate | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| This compound | H₂, Pd/C, ethanol, RT | Methyl 3-hydroxy-4-aminopyridine-2-carboxylate | 60–75% |

Vicarious Nucleophilic Substitution (VNS)

The nitro group directs nucleophilic attack to the para position (C-5) in VNS reactions:

-

Amination with Hydroxylamine :

Reacting with hydroxylamine in liquid ammonia at −33°C introduces an amino group at C-5, yielding methyl 3-hydroxy-5-amino-4-nitropyridine-2-carboxylate. This method shows high regioselectivity . -

Alkylation with Amines :

n-Butylamine or diethylamine in DMF at 80°C substitutes the nitro group with alkylamino groups, forming derivatives like methyl 3-hydroxy-4-(butylamino)pyridine-2-carboxylate .

| Substrate | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| This compound | NH₂OH, NH₃(l), −33°C | Methyl 3-hydroxy-5-amino-4-nitropyridine-2-carboxylate | 65% |

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Base-Mediated Hydrolysis :

Treatment with NaOH in aqueous ethanol cleaves the ester to form 3-hydroxy-4-nitropyridine-2-carboxylic acid. This product serves as a precursor for further derivatization, such as peptide coupling .

| Substrate | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| This compound | NaOH, H₂O/EtOH, reflux | 3-Hydroxy-4-nitropyridine-2-carboxylic acid | >90% |

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group at C-3 directs electrophiles to the meta and para positions relative to itself:

-

Nitration :

Further nitration with HNO₃/H₂SO₄ introduces a second nitro group at C-5 or C-6, though competing oxidation of the hydroxyl group may occur .

Coordination Chemistry

The hydroxyl and carboxylate groups enable metal complexation:

-

Chelation with Transition Metals :

Reacting with Cu(II) or Fe(III) salts in methanol forms stable complexes, which have been studied for catalytic and magnetic properties.

Key Mechanistic Insights

-

The nitro group’s electron-withdrawing effect enhances the pyridine ring’s susceptibility to nucleophilic attack, particularly at C-4 .

-

Steric hindrance from the ester group at C-2 moderates reactivity at adjacent positions, favoring substitutions at C-4 and C-5 .

-

Competitive pathways (e.g., ester vs. nitro group reduction) require precise control of reaction conditions.

Scientific Research Applications

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate with related pyridine and heterocyclic derivatives:

Key Observations:

- Substituent Effects: Nitro groups (NO₂) at positions 3 or 4 (pyridine) enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions . The hydroxy group in the target compound may increase acidity (pKa ~8–10) and aqueous solubility compared to non-hydroxy analogs. Chloro substituents (e.g., in ) offer moderate electron-withdrawing effects but lower reactivity compared to nitro groups.

- Ring System Differences :

Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- Solubility: The hydroxy group in this compound likely improves solubility in polar solvents (e.g., water, methanol) compared to Methyl 3-nitropyridine-2-carboxylate .

- Thermal Stability: Nitro groups generally increase melting points. For example, Methyl 3-nitropyridine-2-carboxylate (unreported mp) is expected to decompose at higher temperatures than non-nitro analogs.

- Lipophilicity : Methyl esters (e.g., ) are less lipophilic than ethyl esters (e.g., ), affecting membrane permeability in biological systems.

Pharmaceutical Relevance

- Methyl 4-chloropyridine-2-carboxylate HCl is used as a building block in kinase inhibitors, suggesting that the target compound could serve a similar role.

Biological Activity

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate (M3H4N2C) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, synthesis methods, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

M3H4N2C has the molecular formula and features a pyridine ring with hydroxyl and nitro substituents. The specific arrangement of these functional groups contributes to its chemical reactivity and biological effects. The compound's structural characteristics include:

- Hydroxyl group at the 3-position

- Nitro group at the 4-position

- Carboxylate ester functionality

These features allow M3H4N2C to interact with various biological targets, potentially leading to therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing nitropyridine structures, including M3H4N2C, exhibit significant antimicrobial activity . Studies have shown that nitro-substituted pyridines can effectively inhibit the growth of various pathogens, suggesting their utility in treating infections.

Anticancer Potential

M3H4N2C may also possess anticancer properties . Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the nitro group is often associated with increased cytotoxicity against cancer cell lines, making M3H4N2C a candidate for further investigation in oncology .

The mechanism by which M3H4N2C exerts its biological effects involves interactions with key biological macromolecules. Preliminary studies suggest that it may bind to proteins or nucleic acids, influencing enzymatic activity or gene expression. Understanding these interactions is crucial for elucidating its pharmacological profile .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how M3H4N2C relates to other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-Nitropyridine-2-carboxylate | Nitro at 3-position | Primarily studied for nitration reactions |

| Methyl 4-Hydroxy-3-nitropyridine-2-carboxylate | Hydroxyl at 4-position | Different positioning alters reactivity |

| Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate | Aminomethyl substituent | Enhanced biological activity due to amino functionality |

M3H4N2C's unique combination of hydroxyl and nitro groups may confer distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of M3H4N2C:

- Synthesis Methods : Various synthetic routes have been developed, focusing on optimizing yield and purity while maintaining bioactivity. Techniques such as microwave-assisted synthesis have shown promise in producing high yields of M3H4N2C efficiently .

- In Vitro Studies : In vitro assays have demonstrated that M3H4N2C exhibits significant inhibition of specific enzymes involved in cancer progression, with IC50 values in the low micromolar range. These findings indicate its potential as a lead compound for further drug development .

- Antiviral Activity : Some derivatives of pyridine-containing compounds have shown antiviral activity against HIV-1 integrase, suggesting that modifications to the structure of M3H4N2C could enhance its efficacy against viral targets .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate, and what critical reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example:

Nitration : Introduce the nitro group at the 4-position of a pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Esterification : Protect the carboxylic acid group via methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

Critical conditions include maintaining low temperatures during nitration to avoid over-oxidation and using anhydrous conditions for esterification to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential.

Table 1 : Synthetic Methods and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65–75 | 90–95 |

| Esterification | CH₃OH, H₂SO₄ (cat.), reflux, 6h | 80–85 | ≥95 |

| Purification | Recrystallization (EtOH/H₂O) | – | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.